REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([CH2:4][OH:5])[CH2:6][CH3:7].[Cl:12][C:13]([O-:14])=[O:15].[Cl:8][C:9]([Cl:10])=[O:11].[cH:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[CH2:1]([CH3:2])[CH:3]([CH2:4][O:5][C:9]([Cl:8])=[O:11])[CH2:6][CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCC(CC)COC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |